molecular formula C9H10FNO3 B13589537 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid CAS No. 317-35-1

2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid

Cat. No.: B13589537
CAS No.: 317-35-1
M. Wt: 199.18 g/mol
InChI Key: MFHPTGBCQVABHI-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the use of threonine aldolases for the asymmetric synthesis of α-quaternary α-amino acids. This method allows for the generation of the compound in preparative amounts with high diastereoselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of enzymatic reactions on a preparative scale suggests potential for large-scale synthesis. The application of d-threonine aldolase from Pseudomonas sp. has been demonstrated to be effective in producing the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amino, hydroxyl, and fluorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, with reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

  • 2-Amino-3-(4-fluorophenyl)propanoic acid
  • 2-Amino-3-(2-chlorophenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(2-bromophenyl)-3-hydroxypropanoic acid

Comparison: Compared to similar compounds, 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

317-35-1

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-4-2-1-3-5(6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)

InChI Key

MFHPTGBCQVABHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)N)O)F

Origin of Product

United States

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